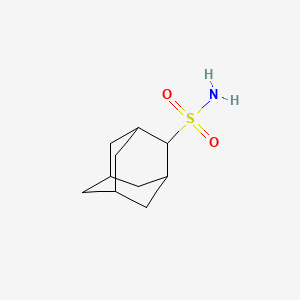

Adamantane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2S |

|---|---|

Molecular Weight |

215.31 g/mol |

IUPAC Name |

adamantane-2-sulfonamide |

InChI |

InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13) |

InChI Key |

DWFKLHJPOJFDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Adamantane-2-sulfonamide

The construction of the this compound scaffold can be approached through several synthetic paradigms, ranging from traditional multi-step sequences to more streamlined modern methodologies.

Conventional methods for synthesizing this compound typically rely on a multi-step approach starting from adamantane (B196018) itself or a pre-functionalized derivative. A common and critical intermediate in this process is Adamantan-2-one.

The synthesis of Adamantan-2-one can be achieved by the oxidation of adamantane using concentrated sulfuric acid. This process involves the formation of an adamantanol intermediate, which is subsequently oxidized to the ketone. google.com Once Adamantan-2-one is obtained, it can be converted into this compound through several pathways. One potential route involves the reductive amination of the ketone to form 2-aminoadamantane (B82074), followed by reaction with a suitable sulfonylating agent.

However, the more traditional and widely documented method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net Therefore, a plausible conventional route would involve the conversion of an adamantane precursor into adamantan-2-sulfonyl chloride, followed by aminolysis. It has been noted, however, that adamantyl sulfonyl chlorides may not couple efficiently with amines, sometimes necessitating longer, multi-step sequences to achieve the desired sulfonamide. researchgate.net For instance, a four-step sequence might be employed, starting from a corresponding thioacetate to generate the final amino sulfonamide product. researchgate.net

Table 1: Example of Conventional Synthesis of Adamantan-2-one

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Adamantane | Concentrated H₂SO₄, 20% Oleum | Adamantanol | Adamantan-2-one | 68% | google.com |

| Adamantane | Concentrated H₂SO₄ | Adamantanol | Adamantan-2-one | 57-78% | google.com |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. While specific protocols for this compound are not extensively documented, the general applicability of this technique to sulfonamide synthesis is well-established. amazonaws.comnih.gov

Microwave irradiation can be effectively used for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, showing good functional group tolerance and high yields. researchgate.net A typical procedure involves heating a mixture of the sulfonic acid and an amine in a sealed vessel under microwave irradiation. amazonaws.com This methodology offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes instead of hours) and often cleaner reaction profiles. mdpi.commdpi.com The application of these protocols to an appropriate adamantan-2-sulfonic acid precursor could provide a rapid and efficient route to this compound.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot methods have been developed for the general synthesis of sulfonamides and could be adapted for this compound.

One such strategy involves the conversion of carboxylic acids and amines—traditional partners for amide coupling—into sulfonamides. This is achieved by leveraging copper-catalyzed aromatic decarboxylative halosulfonylation, which converts an aromatic acid to a sulfonyl chloride in situ, followed by a one-pot amination to yield the sulfonamide. princeton.edu Another efficient one-pot method utilizes cyanuric chloride to activate amine-derived sulfonate salts, which then react with a primary or secondary amine to form the corresponding sulfonamide in good to excellent yields at room temperature. organic-chemistry.org These modern approaches circumvent the need to isolate potentially reactive or unstable sulfonyl chloride intermediates. princeton.edu The synthesis of adamantane polycarboxylic acids via one-pot methods has also been reported, demonstrating the utility of this approach for adamantane-containing structures. samgtu.ru

Derivatization and Functionalization of this compound

Further modification of the this compound molecule is crucial for tuning its physicochemical properties. Functionalization can occur at the sulfonamide nitrogen or directly on the adamantane core.

The adamantane cage possesses two types of C-H bonds: those at the four tertiary (bridgehead) positions and those at the six secondary (methylene) positions. nih.gov The 2-position is a secondary carbon, and achieving regioselective functionalization at this site presents a significant chemical challenge, as the tertiary C-H bonds are often more reactive under many reaction conditions. nih.govnih.gov

Direct C–H functionalization is a powerful strategy for introducing new functional groups onto a hydrocarbon scaffold without the need for pre-functionalized starting materials. rsc.org In the case of adamantane, radical-based functionalization reactions are common. nih.gov However, controlling the regioselectivity between the tertiary (3°) and secondary (2°) positions is a central challenge.

Research has shown that many C-H activation methods display a preference for the bridgehead position. For example, a metal-free oxidative carbonylation of adamantane using DTBP as a radical initiator resulted in a 2:1 ratio of 3° to 2° functionalized products. nih.gov Similarly, a palladium-catalyzed oxidative carbonylation also showed a preference for the bridgehead position, with a 3:1 ratio of 3° to 2° products. nih.gov This inherent reactivity preference makes the selective functionalization of the 2-position difficult. Strategies to overcome this often involve the use of directing groups or constructing the 1,2-disubstituted adamantane framework from bicyclic precursors rather than through direct C-H functionalization of the adamantane core. nih.gov

The presence of the sulfonamide group at the 2-position in this compound would likely influence the regioselectivity of subsequent C-H functionalization reactions, although specific studies on this substrate are limited. The electron-withdrawing nature of the sulfonamide could potentially deactivate adjacent C-H bonds or exert a directing effect, altering the typical reactivity pattern of the adamantane cage.

Table 2: Regioselectivity in C-H Functionalization of Unsubstituted Adamantane

| Reaction Type | Catalyst/Reagents | Product Ratio (3° : 2°) | Reference |

|---|---|---|---|

| Oxidative Carbonylation | Palladium catalyst, CO, Benzyl alcohol | 3 : 1 | nih.gov |

| Metal-Free Oxidative Carbonylation | DTBP, CO, Benzyl alcohol | 2 : 1 | nih.gov |

Compound Index

Regioselective Functionalization of the Adamantane Core at the 2-Position

Nitrene Insertion Reactions

Direct C-H functionalization via nitrene insertion is a powerful strategy for forming carbon-nitrogen bonds. rsc.org In the context of adamantane, this approach theoretically offers a direct route to sulfonamides by inserting a sulfonylnitrene into a C-H bond. While catalytic C-H amination and amidation reactions are well-documented for various substrates, including the tertiary C-H bonds of adamantane, specific examples detailing the direct synthesis of this compound via nitrene insertion into the secondary C-H bond are not extensively reported in the reviewed literature. rsc.orgresearchgate.net

Challenges in regioselectivity often arise, as the tertiary (bridgehead) C-H bonds of adamantane are typically more reactive towards radical and some catalytic abstraction processes. chemrxiv.org However, catalyst design plays a crucial role in directing site-selectivity. chemrxiv.orgresearchgate.net Rhodium- and copper-based catalysts, for instance, have been employed for nitrene insertions, where the ligand sphere of the metal can influence the regiochemical outcome of the C-H insertion. researchgate.netnih.gov While this remains a promising area, current literature emphasizes other synthetic routes for accessing 1,2-disubstituted adamantanes. nih.gov

Modifications at the Sulfonamide Nitrogen

Once the adamantane-sulfonamide core is established, further diversification can be achieved through chemical modifications at the sulfonamide nitrogen atom. These reactions are standard transformations of the sulfonamide functional group and are applicable to the adamantane scaffold. Common modifications include:

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with various alkyl groups through reactions with alkyl halides or other electrophiles under basic conditions.

N-Arylation: Aryl groups can be introduced using coupling reactions, such as the Buchwald-Hartwig amination, which couples the sulfonamide with an aryl halide in the presence of a palladium catalyst.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can yield N-acylsulfonamides or bis-sulfonimides, respectively.

These modifications are crucial for tuning the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which is a common strategy in drug discovery programs. mdpi.com

Synthesis of 1,2-Disubstituted Adamantane Derivatives Incorporating Sulfonamide Moiety

Accessing the 1,2-substitution pattern on an adamantane core is non-trivial and often cannot be achieved by direct functionalization of the parent hydrocarbon. nih.gov Instead, strategies that construct the adamantane framework from simpler precursors or rearrange homologous cage structures are employed. nih.govdntb.gov.ua These methods can introduce functional groups at the 1 and 2 positions, which can either be a sulfonamide or a precursor group like an amine or hydroxyl that can be readily converted to a sulfonamide.

Building the adamantane cage from the ground up allows for the pre-installation of functional groups at desired positions.

From Acyclic Precursors: The first synthesis of a substituted adamantane scaffold was achieved from acyclic starting materials, namely formaldehyde and dimethyl malonate. nih.gov Such multi-step cyclization strategies can yield densely functionalized adamantane cores.

From Monocyclic Precursors: A common strategy involves the condensation of substituted monocyclic compounds. For example, enamines derived from substituted cyclohexanones can react with electrophiles like crotonoyl chloride or ethyl 2-(bromoethyl)acrylate in cascade reactions involving Michael additions and intramolecular condensations to construct the tricyclic adamantane framework with substituents at various positions. nih.govmdpi.comresearchgate.net

From Bicyclic Precursors: The most effective "bottom-up" approach often utilizes the cyclization of bicyclo[3.3.1]nonane derivatives. nih.govucla.edu These bicyclic precursors, which already contain two of the three rings of adamantane, can undergo intramolecular cyclization to form the final cage. This method provides reliable access to highly substituted adamantanones, which are versatile intermediates for 1,2-disubstituted derivatives. nih.govmdpi.comucla.edu

Table 1: Framework Construction Strategies for Substituted Adamantanes

| Precursor Type | Key Reaction Type | Description |

| Acyclic | Multi-step Cyclization | Construction of the cage from simple, non-cyclic molecules like malonates and formaldehyde. |

| Monocyclic | Cascade Condensations | Enamines of cyclohexanones undergo a series of reactions (e.g., Michael, Dieckmann) to build the adamantane core. nih.gov |

| Bicyclic | Intramolecular Cyclization | Derivatives of bicyclo[3.3.1]nonane are cyclized to form the third ring, completing the adamantane structure. nih.govucla.edu |

Rearrangements of strained adamantane homologues provide a powerful and frequently utilized pathway to 1,2-disubstituted adamantanes. nih.govdntb.gov.uarsc.org These reactions typically proceed through carbocationic intermediates, leveraging the high thermodynamic stability of the adamantane cage as a driving force. nih.govuni-giessen.de

The Protoadamantane Route: The rearrangement of protoadamantane derivatives is a key method for synthesizing 1,2-disubstituted adamantanes. rsc.orgacs.org Protoadamantan-4-one is a versatile starting material. orgsyn.org For instance, its reaction with a Grignard reagent (e.g., MeMgI) produces a tertiary alcohol. Subjecting this alcohol to Ritter reaction conditions (e.g., H₂SO₄, MeCN) triggers a Wagner-Meerwein rearrangement. The resulting 1-adamantyl carbocation is trapped by the nitrile, yielding a 1,2-disubstituted N-acetyl adamantane derivative. acs.org The acetamide can then be hydrolyzed to the corresponding 1,2-aminoalcohol, with the amine group serving as a direct handle for conversion to the desired sulfonamide. nih.govacs.org

The Noradamantane Route: In a similar fashion, the ring expansion of noradamantane derivatives can be used to synthesize 1,2-disubstituted adamantanes. nih.govresearchgate.net For example, various alkyl-substituted (3-noradamantyl)methylene alcohols undergo a Ritter reaction, where the formation of a 1-adamantyl carbocation via rearrangement is trapped by a nitrile. nih.gov Subsequent hydrolysis of the resulting amide provides access to 1-alkyl-2-aminoadamantanes, which are precursors for sulfonamide synthesis. nih.govuni-giessen.de

Table 2: Ring Expansion Routes to 1,2-Disubstituted Adamantane Precursors

| Starting Homologue | Key Intermediate | Rearrangement Conditions | Product Type (Sulfonamide Precursor) |

| Protoadamantane | Protoadamantan-4-one | Grignard reaction, then Ritter reaction (acid, nitrile) | 1-Alkyl-2-acetamido-adamantane nih.govacs.org |

| Noradamantane | (3-Noradamantyl)methylene alcohol | Ritter reaction (acid, nitrile) | 1-Alkyl-2-acetamido-adamantane nih.gov |

Novel Synthetic Reagents and Catalytic Systems for Adamantane-Sulfonamide Synthesis

Modern synthetic chemistry has introduced advanced reagents and catalysts that streamline the functionalization of adamantane, including at the secondary position.

Organometallic Reagents: The development of adamantyl organometallic reagents, such as those based on zinc and magnesium, provides a mild and convenient system for functionalization. researchgate.net These reagents can be prepared from adamantyl bromides and participate in a variety of cross-coupling reactions (e.g., Negishi coupling) to introduce diverse functional groups onto the adamantane scaffold. researchgate.netresearchgate.net This allows for the synthesis of complex adamantane derivatives that can be further elaborated to sulfonamides. nih.gov

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Recent breakthroughs in catalysis have enabled the direct functionalization of strong, unactivated C-H bonds. acs.org Systems using photoredox and hydrogen atom transfer (HAT) catalysis have shown remarkable chemoselectivity for the C-H bonds of adamantanes. chemrxiv.orgresearchgate.net While often selective for the tertiary position, careful catalyst control offers a pathway to functionalize other positions. rsc.orgacs.org For example, dual photoredox/HAT catalysis has been used for the aminoalkylation of adamantanes, and some catalytic systems have been shown to install sulfone groups, highlighting the potential for direct C-H sulfonamidation or the introduction of related functionalities under mild, modern conditions. rsc.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Investigations

Solid-State Structural Analysis

The solid-state architecture of adamantane (B196018) sulfonamides is a key determinant of their physical properties. Detailed investigations into the crystalline form provide a foundational understanding of molecular conformation, intermolecular forces, and packing efficiencies.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. uol.de For adamantane sulfonamide derivatives, SCXRD studies have provided invaluable data on their molecular geometry and supramolecular assembly. rsc.orgrsc.org

Table 1: Representative Crystallographic Data for an Adamantane Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 14.88 |

| c (Å) | 12.21 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 1790 |

| Z | 4 |

Note: Data presented is representative of a typical adamantane sulfonamide derivative and may not correspond exactly to adamantane-2-sulfonamide for which specific public crystallographic data is limited.

The crystal packing of adamantane sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds involving the sulfonamide group. rsc.orgacs.org The N-H protons and the sulfonyl oxygen atoms act as hydrogen bond donors and acceptors, respectively, leading to the formation of robust supramolecular synthons. These interactions often result in the formation of dimers, chains, or more complex three-dimensional networks. rsc.orgacs.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in aromatic sulfonamides, particularly those containing fluorine groups. acs.org While specific studies on the polymorphism of this compound are not widely reported, the potential for different packing arrangements due to the conformational flexibility of the sulfonamide group and the various possible hydrogen bonding motifs suggests that polymorphism could be a possibility.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is a well-established technique in crystal engineering. researchgate.net Adamantane derivatives, with their defined shape and ability to form inclusion complexes, have been utilized as co-formers. nih.gov Research on adamantane sulfonamides has explored their co-crystallization to modulate physical properties. researchgate.net The sulfonamide group can form strong hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids or amides, leading to the formation of stable co-crystals with predictable supramolecular architectures.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. rsc.org For adamantane-containing compounds, ssNMR provides valuable information, especially when single crystals suitable for SCXRD are not available.

The ¹³C ssNMR spectrum of adamantane itself shows two distinct signals due to the two types of carbon atoms (CH and CH₂) in its symmetric structure, and it is often used as a chemical shift standard. nih.gov In this compound, the symmetry of the adamantane cage is broken by the sulfonamide substituent, which would be expected to result in a more complex ¹³C ssNMR spectrum with more than two signals for the adamantane carbons. The chemical shifts of the carbon atoms near the sulfonamide group would be significantly affected.

Proton ssNMR, particularly with ultra-fast magic-angle spinning, can provide detailed information about proton environments and intermolecular hydrogen bonding, which are crucial in the packing of adamantane sulfonamides. rsc.org

Table 2: Expected ¹³C ssNMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift Range (ppm) |

| Adamantane CH (unsubstituted) | 35-40 |

| Adamantane CH₂ (unsubstituted) | 28-30 |

| Adamantane C-SO₂NH₂ | 60-70 |

| Adamantane carbons adjacent to C-SO₂NH₂ | 40-50 |

Note: These are estimated chemical shift ranges based on general principles and data for related adamantane derivatives.

Solution-State Spectroscopic Characterization

Solution-state NMR spectroscopy is a fundamental tool for confirming the molecular structure of synthesized compounds. For this compound, ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent would provide definitive evidence of its covalent framework.

In the ¹H NMR spectrum, the protons of the adamantane cage would appear as a series of complex multiplets in the aliphatic region (typically 1.5-2.5 ppm). rsc.orgrsc.org The proton attached to the nitrogen of the sulfonamide group would likely appear as a broader signal, the chemical shift of which could be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon atom attached to the sulfonamide group would be significantly downfield-shifted compared to the other adamantane carbons. preprints.orgfarmaciajournal.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all the proton and carbon signals unambiguously.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Adamantane) | 1.5 - 2.5 | m |

| ¹H (NH₂) | Variable | br s |

| ¹³C (C-SO₂NH₂) | ~65 | s |

| ¹³C (Adamantane) | 28 - 45 | s |

Note: The predicted values are based on typical chemical shifts for adamantane and sulfonamide moieties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.

The rigid, cage-like structure of the adamantane core significantly influences the chemical environment of each proton and carbon atom. The sulfonamide substituent at the C-2 position breaks the high symmetry of the parent adamantane, leading to a more complex NMR spectrum with distinct signals for the non-equivalent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically displays a series of multiplets in the upfield region (approximately 1.5-2.5 ppm) corresponding to the protons of the adamantane cage. The proton attached to the same carbon as the sulfonamide group (H-2) is expected to be deshielded and appear at a lower field compared to the other adamantane protons due to the electron-withdrawing nature of the SO₂NH₂ group. The protons of the sulfonamide group (-NH₂) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atom directly bonded to the sulfonamide group (C-2) is significantly deshielded. The other carbon atoms of the adamantane skeleton give rise to a set of signals whose chemical shifts are determined by their distance and orientation relative to the substituent.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the adamantane framework. HSQC spectra correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

A representative, though not experimentally exclusive, set of predicted NMR data is presented below. Actual experimental values can vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-2 | ~3.0-3.2 | - | Multiplet |

| Adamantane CH | ~1.7-2.2 | ~30-40 | Multiplets |

| Adamantane CH₂ | ~1.5-2.0 | ~25-35 | Multiplets |

| NH₂ | Variable | - | Broad Singlet |

| C-2 | - | ~60-70 | - |

| Adamantane C | - | ~28-45 | - |

Due to the rigid nature of the adamantane cage, large-scale conformational changes are not observed. However, dynamic processes such as the rotation of the sulfonamide group around the C-S bond and proton exchange of the -NH₂ group can be studied using variable temperature NMR experiments. These studies can provide insights into the energy barriers for these processes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the sulfonamide and adamantane moieties.

The key vibrational frequencies are:

N-H Stretching: The sulfonamide group exhibits two characteristic stretching vibrations for the N-H bonds, typically appearing in the region of 3350-3250 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) shows strong, distinct asymmetric and symmetric stretching bands, usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-H Stretching: The adamantane cage gives rise to sharp C-H stretching vibrations just below 3000 cm⁻¹.

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weaker and appears in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3350-3250 | Medium-Strong |

| S=O | Asymmetric Stretching | 1350-1300 | Strong |

| S=O | Symmetric Stretching | 1160-1140 | Strong |

| C-H (Adamantane) | Stretching | ~2950-2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This compound is not expected to show significant absorption in the visible region of the electromagnetic spectrum as it lacks extensive conjugation or chromophores that absorb visible light. Its UV-Vis spectrum is primarily characterized by absorptions in the ultraviolet region. The sulfonamide group itself is the main chromophore. The expected electronic transitions are likely n → σ* and σ → σ* transitions, which typically occur at shorter wavelengths (below 250 nm). The lack of a strong UV absorption band at higher wavelengths indicates the absence of an extended π-electron system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the C-S bond and fragmentation of the adamantane cage. A prominent peak would be expected for the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, which is a very stable carbocation. Other fragments may arise from the loss of the sulfonamide group or parts of it. The precise fragmentation pattern can serve as a fingerprint for the identification of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For adamantane (B196018) derivatives, these theoretical studies provide valuable data that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the optimized molecular geometry, where the molecule is in its lowest energy state.

In a study on an adamantane-triazole derivative, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, DFT calculations were performed to optimize the molecular geometry. nih.govresearchgate.net The results indicated that the conformation of the molecule in its computationally optimized state can differ significantly from its structure in a crystal lattice, which is influenced by packing forces. nih.govresearchgate.net This highlights the importance of theoretical calculations in understanding the intrinsic properties of a molecule, free from crystal field effects. nih.govresearchgate.net Such calculations for Adamantane-2-sulfonamide would similarly reveal its most stable conformation and provide foundational data for its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. youtube.comelectrochemsci.org

For the adamantane-triazole derivative mentioned previously, the HOMO-LUMO gap was calculated using DFT. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Theoretical studies on various sulfonamide derivatives have also utilized HOMO-LUMO analysis to predict their reactivity. electrochemsci.org For this compound, the HOMO would likely be localized on the electron-rich sulfonamide group, while the LUMO would be distributed across the adamantane cage and the sulfonyl group. The precise energy gap would dictate its predicted stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for an Adamantane Analog Data derived from studies on 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. mdpi.com

In studies of 1-Chloro Adamantane and boron-substituted adamantane, MEP maps have been used to identify reactive sites. mdpi.comresearchgate.net For this compound, an MEP analysis would be expected to show a high negative potential (red) around the oxygen and nitrogen atoms of the sulfonamide group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine and the adamantane cage would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

While specific NBO analysis data for this compound is not available, studies on similar organic molecules often reveal significant stabilizing interactions. For instance, in a sulfonamide moiety, NBO analysis would likely show strong delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the sulfur-oxygen bonds (n -> σ*). This delocalization stabilizes the molecule and influences the geometry and reactivity of the sulfonamide group.

The calculation of interaction energies is crucial for understanding how molecules interact with each other in the solid state, which dictates their crystal packing. Methods like the CLP-Pixel (Coulombic-London-Pauli) method allow for the partitioning of intermolecular interaction energies into their coulombic, polarization, dispersion, and repulsion components. This detailed analysis helps in understanding the forces that govern crystal formation.

Although no CLP-Pixel analysis has been reported for this compound, research on other adamantane derivatives has explored their molecular packing and hydrogen bond networks. rsc.org For this compound, which possesses both hydrogen bond donors (N-H) and acceptors (S=O), strong intermolecular hydrogen bonds would be expected to play a dominant role in its crystal packing, supplemented by weaker van der Waals interactions involving the bulky adamantane cage.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density to characterize chemical bonding. amercrystalassn.orgpitt.edu By identifying bond critical points (BCPs) in the electron density, QTAIM can describe the nature of atomic interactions, classifying them as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Research on adamantane-thiadiazole derivatives has utilized QTAIM to characterize both intramolecular and intermolecular interactions. researchgate.net The analysis of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provides quantitative information about bond strength and type. For this compound, a QTAIM analysis would be expected to characterize the covalent bonds within the adamantane cage and the sulfonamide group. Furthermore, it would be invaluable in quantifying the strength and nature of the crucial intermolecular hydrogen bonds that would define its solid-state structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, these simulations offer critical insights into its structural flexibility and its interactions with surrounding solvent molecules.

Conformational Flexibility and Dynamics

Table 1: Key Dihedral Angles and Rotational Barriers for this compound

| Dihedral Angle | Description | Typical Range (Degrees) | Estimated Rotational Barrier (kcal/mol) |

| C-C-S-N | Defines the orientation of the sulfonamide group relative to the adamantane cage. | -60 to 60, 180 | 5 - 10 |

| C-S-N-H | Describes the orientation of the amine hydrogens. | Variable | 2 - 4 |

Note: The data presented in this table is illustrative and derived from computational models of similar adamantane derivatives. Specific experimental values for this compound may vary.

Solvent Effects on Molecular Conformation

The solvent environment plays a crucial role in determining the conformational preferences of this compound. MD simulations in explicit solvent models (e.g., water, DMSO) reveal how solvent molecules arrange around the solute and influence its structure through hydrogen bonding and electrostatic interactions.

In polar protic solvents like water, the sulfonamide group acts as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the oxygen atoms). This leads to the formation of a structured solvation shell around the polar head of the molecule. These strong interactions can stabilize specific conformations of the sulfonamide group that might be less favorable in the gas phase. Conversely, the bulky, nonpolar adamantane cage primarily interacts with the solvent through weaker van der Waals forces, leading to a disruption of the solvent's hydrogen-bonding network, a phenomenon known as the hydrophobic effect. The interplay between the hydrophilic sulfonamide and the hydrophobic adamantane cage dictates the molecule's solubility and its orientation at solvent interfaces.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the electron distribution and identify reactive sites.

The sulfonamide group is the primary center of reactivity. The nitrogen atom is nucleophilic, while the hydrogen atoms attached to it are acidic and can be deprotonated by a base. The sulfur atom is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms. Computational models can predict the pKa of the N-H protons and the susceptibility of the sulfur atom to nucleophilic attack.

Furthermore, these theoretical methods can be used to model entire reaction pathways, for instance, in the N-alkylation or N-arylation of the sulfonamide. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers, which are key indicators of reaction feasibility and rate.

Energy Framework Analysis for Supramolecular Assemblies

In the solid state, molecules of this compound organize into specific crystal lattices, forming supramolecular assemblies. Energy framework analysis is a computational technique used to visualize and quantify the intermolecular interactions that provide the stability for these crystalline structures.

This analysis involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These pairwise energies are then categorized into electrostatic, dispersion, and repulsion components. The results are often visualized as a framework, where the thickness and color of the cylinders connecting molecular pairs represent the strength of the interaction.

For this compound, the dominant interactions governing its crystal packing are expected to be strong hydrogen bonds between the sulfonamide groups of adjacent molecules (N-H···O=S). These interactions would form robust synthons, such as chains or dimers, that act as the primary organizing motifs. The bulky adamantane cages would then pack in a way that maximizes weaker van der Waals interactions (C-H···O and C-H···H-C) and minimizes steric repulsion, filling the space between the hydrogen-bonded networks. This analysis is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—and for rational crystal engineering.

Reactivity and Reaction Mechanism Studies

Investigation of Acid-Base Properties of Adamantane-2-sulfonamide

Generally, sulfonamides are weakly acidic. wikipedia.org The pKa of unsubstituted benzenesulfonamide (B165840) is approximately 10.1. researchgate.net The acidity of N-alkylsulfonamides is influenced by the electronic nature of the alkyl group. The 2-adamantyl group is known to be electron-donating through inductive effects. This donation of electron density to the sulfonamide group is expected to decrease the acidity of the N-H bond, resulting in a higher pKa value compared to sulfonamides bearing electron-withdrawing groups. cas.cn For instance, the introduction of fluorine atoms into the alkyl chain of sulfonamides leads to a significant decrease in their pKa values. cas.cn Conversely, the electron-releasing nature of the adamantyl group would destabilize the resulting sulfonamide anion, making the proton less likely to be removed.

Computational studies on various biologically active sulfonamides have shown that pKa values can vary widely, from approximately 5.9 to 12.6, depending on the substituents. researchgate.net Given the electron-donating character of the adamantyl group, the pKa of this compound is anticipated to be in the higher end of the typical range for N-alkyl sulfonamides.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Basis of Estimation |

| pKa | > 10 | Inferred from the electron-donating nature of the adamantyl group compared to other sulfonamides. wikipedia.orgresearchgate.netcas.cn |

| Acidity of C-H bonds | Low | The sulfonamide group can stabilize an adjacent carbanion, but less effectively than a carbonyl group. wikipedia.org |

| Basicity | Very Weak | The nitrogen atom is non-basic due to the strong electron-withdrawing effect of the sulfonyl group. Protonation, if it occurs, would require very strong acidic conditions. acs.org |

Reaction Pathways Involving the Sulfonamide Group

The sulfonamide group in this compound is the primary site of reactivity. Key reaction pathways include deprotonation, N-alkylation, and potential reduction of the sulfur center.

Deprotonation of the sulfonamide N-H by a suitable base generates the corresponding anion. This anion is a key intermediate in N-alkylation reactions. The choice of base is crucial and is often a strong, non-nucleophilic base to avoid side reactions.

N-Alkylation: The N-alkylation of secondary sulfonamides is a common transformation. organic-chemistry.orgnih.govresearchgate.net This typically proceeds via an SN2 mechanism where the sulfonamide anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.

A general mechanism for the N-alkylation of a secondary sulfonamide is as follows:

Deprotonation: this compound reacts with a base (e.g., t-BuOK, NaH) to form the adamantane-2-sulfonamidate anion. organic-chemistry.org

Nucleophilic Attack: The resulting anion attacks an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.

The bulky adamantane (B196018) framework can sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially requiring more forcing reaction conditions or leading to slower reaction rates compared to less hindered sulfonamides. researchgate.net

Reductive Cleavage: While sulfonamides are generally stable, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed. semanticscholar.orgacs.org These methods can convert the sulfonamide into an amine and a sulfinate, offering a route to further functionalization. semanticscholar.orgacs.org This transformation typically involves the formation of an N-sulfonyl intermediate which then undergoes base-mediated fragmentation. semanticscholar.org

Influence of Adamantane Moiety on Reaction Regioselectivity and Stereoselectivity

The adamantane moiety, due to its rigid, cage-like structure and significant steric bulk, exerts a profound influence on the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions involving the adamantane cage itself, such as halogenation or nitration, substitution typically occurs at the tertiary (bridgehead) positions due to the higher stability of the resulting carbocation or radical intermediates. wikipedia.org However, in the context of this compound, the reactivity of the adamantane C-H bonds is generally low compared to the sulfonamide group.

When considering reactions on other parts of a molecule containing an adamantyl substituent, the adamantane group acts as a bulky directing group. For instance, in electrophilic aromatic substitution of adamantylarenes, the adamantyl group can influence the ortho/meta/para ratio of products. nih.govresearchgate.net While this compound itself does not have an aromatic ring for such substitutions, this principle of steric direction applies to any reaction where the adamantane cage can control the approach of a reagent to a nearby reactive site.

Stereoselectivity: The rigid and chiral nature of the 2-substituted adamantane core can impart stereoselectivity in reactions occurring at the sulfonamide group or adjacent atoms. The two faces of the sulfonamide nitrogen are diastereotopic due to the chirality of the adamantane backbone. Therefore, reactions that introduce a new stereocenter at the nitrogen or an adjacent atom could proceed with a degree of diastereoselectivity, favoring the approach of reagents from the less sterically hindered face. The bulky adamantyl group can effectively shield one face of the molecule, directing incoming reagents to the opposite side. researchgate.netnih.gov

Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic studies specifically on the derivatization of this compound are not extensively documented. However, insights can be drawn from computational and experimental studies on related adamantane derivatives and secondary sulfonamides.

Computational Studies: Computational chemistry has been used to study the structures, stabilities, and reaction energetics of adamantane derivatives and sulfonamides. mdpi.comksu.edu.saresearchgate.net For this compound, computational modeling could predict:

The preferred conformations of the molecule.

The charge distribution and molecular electrostatic potential, highlighting the most electron-rich and electron-poor sites.

The relative energies of reaction intermediates and transition states for derivatization reactions, providing insight into reaction pathways and selectivity. For example, computational studies on the oxidative addition to a C-Br bond ortho to an adamantyl group showed that attractive dispersion forces can counteract steric hindrance. nih.gov

Experimental Mechanistic Probes: The mechanism of derivatization reactions can be probed experimentally using techniques such as:

Kinetic Isotope Effect (KIE) Studies: To determine if a particular C-H or N-H bond is broken in the rate-determining step.

In-situ Reaction Monitoring: Using spectroscopic techniques like NMR or IR to identify reaction intermediates.

Crossover Experiments: To distinguish between intramolecular and intermolecular pathways.

For N-alkylation of this compound, a plausible mechanism involves the formation of the sulfonamidate anion followed by nucleophilic substitution. organic-chemistry.orgnih.gov The rate of this reaction would be expected to be sensitive to the steric bulk of both the adamantyl group and the incoming alkylating agent. researchgate.net

Supramolecular Chemistry and Host Guest Systems

Adamantane-2-sulfonamide as a Guest Molecule

The adamantane (B196018) moiety is a classic guest in host-guest chemistry, primarily due to the hydrophobic effect and its excellent size and shape complementarity with common macrocyclic hosts. The sulfonamide group at the 2-position is expected to modulate these interactions by introducing polarity and the capacity for hydrogen bonding, influencing the orientation and stability of the resulting supramolecular complexes.

Adamantane derivatives are well-known to form stable inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin, whose cavity size is well-suited for the adamantane cage. rsc.org These interactions are primarily driven by the hydrophobic effect, involving the displacement of high-energy water molecules from the CD cavity upon inclusion of the nonpolar adamantane guest.

Research indicates that adamantane derivatives typically form 1:1 inclusion complexes with β-cyclodextrin, exhibiting high association constants (Kₐ) in the range of 10³ to 10⁵ M⁻¹. nih.govresearchgate.net The formation of these complexes is an enthalpically favorable process. researchgate.net The substituent on the adamantane cage plays a crucial role in the stoichiometry and geometry of the complex. For instance, studies on 2-adamantanol, a closely related 2-substituted derivative, have shown that it can form complexes with a 3:2 guest-to-host ratio with β-cyclodextrin dimers. researchgate.netnih.gov In such complexes, the hydrophilic sulfonamide group of this compound would be expected to protrude from the wider, secondary rim of the cyclodextrin (B1172386) cavity, allowing for interactions with the bulk solvent, while the hydrophobic adamantane cage remains encapsulated. nih.govnih.gov

Table 1: Stoichiometry of Inclusion Complexes between β-Cyclodextrin Dimers and Various Adamantane Derivatives

| Adamantane Derivative | Guest-to-Host Ratio | Reference |

| 1-Adamantanol | 2:2 | nih.gov |

| 2-Adamantanol | 3:2 | nih.gov |

| Adamantan-1-amine | 3:2 | nih.gov |

| 1-Adamantanecarboxylic acid | 2:2 | nih.gov |

| Data is for related adamantane derivatives to illustrate common complexation behavior. |

Cucurbiturils, particularly cucurbit chemrxiv.orguril (CB chemrxiv.org), are another class of macrocyclic hosts that exhibit exceptionally strong binding with adamantane derivatives. nih.gov The binding affinity is often significantly higher than that observed with cyclodextrins, with equilibrium constants reaching as high as 10¹⁰–10¹⁵ M⁻¹. nih.gov This strong interaction is attributed to a combination of the hydrophobic effect and ion-dipole interactions between the guest and the carbonyl-fringed portals of the cucurbituril (B1219460) host.

The adamantane cage fits snugly within the CB chemrxiv.org cavity, leading to a highly stable host-guest complex. nih.gov The kinetics of this association are remarkably fast, allowing for complex formation to occur rapidly even in biological systems. nih.gov While direct studies on this compound are not available, the general principles suggest it would also form a very stable complex with CB chemrxiv.org. The presence of a protonatable amine within the sulfonamide group could further enhance binding affinity through electrostatic interactions with the negatively charged carbonyl portals of the cucurbituril. rsc.org

Beyond cyclodextrins and cucurbiturils, the adamantane scaffold can interact with a wide array of other macrocyclic hosts. This includes synthetic macrocycles like calixarenes, pillararenes, and various custom-synthesized receptors. frontiersin.orgrsc.org The design of these hosts often incorporates hydrophobic pockets or cavities specifically tailored to bind guests like adamantane. For example, adamantane-containing crown ethers have been synthesized where the adamantane cage serves as a rigid backbone for the macrocycle itself. nih.gov While the adamantane moiety is a popular choice for inducing host-guest interactions, specific complexation studies involving this compound with these other classes of macrocycles are not extensively documented in the literature.

Rational Design Principles for this compound-based Host-Guest Complexes

The design of host-guest systems involving adamantane derivatives is guided by several key principles:

Size and Shape Complementarity: The success of adamantane as a guest is largely due to its ideal fit within the cavities of hosts like β-cyclodextrin and CB chemrxiv.org. rsc.org The rigid, spherical nature of the adamantane cage ensures a well-defined and predictable binding geometry.

Hydrophobic Effect: The encapsulation of the nonpolar adamantane cage within a host's hydrophobic cavity is a primary driving force for complex formation in aqueous media. nih.gov

Host Modification: The host can be chemically modified to fine-tune its binding properties. For example, modifying the rims of cyclodextrins can alter their solubility and create additional binding sites for the guest's functional groups. nih.gov

Self-Assembly of this compound into Molecular Crystals and Architectures

In the solid state, these molecules typically arrange themselves to maximize favorable intermolecular interactions. The crystal packing is often dominated by networks of hydrogen bonds formed between the sulfonamide groups (N–H···O=S). rsc.org The bulky adamantane groups then pack efficiently into the remaining space, often forming layered or segregated domains of hydrophobic adamantane cages and hydrophilic sulfonamide networks. researchgate.net The conformational state of the molecule and the architecture of the hydrogen bond networks are key determinants of the final crystal structure. rsc.org Functionally substituted adamantanes are considered promising building blocks for the self-assembly of novel nanostructures and materials. researchgate.net

Table 2: Crystallographic Data for Adamantane

| Property | Value | Reference |

| Crystal System (ambient) | Face-centered cubic | wikipedia.org |

| Space Group (ambient) | Fm3m | wikipedia.org |

| Lattice Constant 'a' | 9.426 Å | wikipedia.org |

| Crystal System (at 208 K) | Tetragonal | wikipedia.org |

| This data for the parent adamantane molecule illustrates the fundamental packing characteristics of the carbon cage. |

Intermolecular Interaction Analysis in Supramolecular Systems

The stability and structure of supramolecular assemblies containing this compound are governed by a variety of non-covalent interactions. Analysis of the crystal structures of related adamantane sulfonamide derivatives reveals the critical role of specific intermolecular forces. rsc.orgmdpi.com

Hydrogen Bonding: The most significant directional interaction in the self-assembly of adamantane sulfonamides is the hydrogen bond between the amine proton (N-H) and the sulfonyl oxygen (S=O). These strong N–H···O bonds often lead to the formation of dimers or extended chains, which act as the primary synthons for building the crystal lattice. rsc.org

Weak Hydrogen Bonds: Weaker C–H···O hydrogen bonds, involving hydrogen atoms from the adamantane cage and sulfonyl or other oxygen atoms, also play a crucial role in stabilizing the crystal packing. nih.gov

Computational Analysis: Modern computational methods are invaluable for analyzing these interactions. Hirshfeld surface analysis and 2D-fingerprint plots are used to visualize and quantify the contributions of different intermolecular contacts. nih.govresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the calculation of interaction energies for molecular dimers, providing a deeper understanding of the forces that direct the supramolecular self-assembly. nih.govacs.org

Applications in Chemical Biology and Ligand Design Research Oriented

Adamantane-2-sulfonamide as a Molecular Scaffold in Ligand Design

The adamantane (B196018) cage, a rigid and bulky hydrocarbon framework, serves as a versatile anchor or scaffold in the design of new therapeutic agents. mdpi.comnih.gov The introduction of a sulfonamide group at the 2-position of the adamantane nucleus provides a key functional handle for further chemical modifications and specific interactions with biological macromolecules.

The incorporation of the this compound motif into a ligand is a strategic decision driven by several design principles. The primary goal is often to exploit the unique properties of the adamantane cage to enhance the pharmacological profile of a molecule. nih.gov Strategies for its incorporation often involve the synthesis of adamantane-2-sulfonyl chloride, which can then be reacted with a variety of amines to generate a library of sulfonamide derivatives. This modular approach allows for the systematic exploration of the chemical space around the adamantane core.

For instance, in the development of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, α-sulfonamido-N-adamantanecarboxamide derivatives have been synthesized. The general synthetic route involves the coupling of a substituted phenylsulfonamido-propanoic acid with an aminoadamantane carboxamide. rsc.org This strategy allows for the introduction of diversity at both the sulfonamide and the adamantane portions of the molecule, facilitating the optimization of inhibitory activity. rsc.org

The adamantane group is well-known for its significant lipophilicity. mdpi.com The introduction of an adamantane moiety into a molecule generally increases its lipophilicity, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.commdpi.com This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. researchgate.net

The bulky and rigid nature of the adamantane cage also introduces significant steric hindrance. This can be strategically employed to orient the ligand within a binding pocket, preventing unwanted interactions or promoting specific, favorable contacts. mdpi.com The defined three-dimensional shape of the adamantane scaffold allows for a more precise exploration of the topology of a receptor's binding site.

A study on adamantane derivatives as inhibitors of Kv7.1/KCNE1 channels found that the potency of the compounds was not directly dependent on hydrophobicity alone, suggesting that steric factors and the specific placement of functional groups play a crucial role in their activity. researchgate.net

The rigid, cage-like structure of adamantane provides a fixed orientation for its substituents, making it an excellent tool for probing the three-dimensional requirements of a binding site in structure-activity relationship (SAR) studies. Unlike flexible aliphatic chains, the adamantane scaffold restricts the conformational freedom of the molecule, leading to a more defined interaction with the target protein. This rigidity helps in deciphering the precise structural features required for optimal biological activity.

In the development of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors, SAR studies revealed that substitutions on the phenyl ring of the sulfonamide moiety significantly influenced the inhibitory potency. rsc.org For example, an unsubstituted phenyl sulfonamide showed good potency, which was further improved by the introduction of various substituents on the phenyl ring. rsc.org

Molecular Interactions with Biological Targets

Mechanistic Studies of Enzyme Inhibition (e.g., Carbonic Anhydrases, Ureases, 11β-HSD1, Viral Proteases)

The this compound scaffold has been a subject of significant interest in medicinal chemistry due to its unique structural and physicochemical properties. The bulky, lipophilic adamantane cage can engage in hydrophobic interactions within enzyme active sites, while the sulfonamide group acts as a versatile zinc-binding group or a hydrogen bond donor/acceptor. This combination has led to the development of potent inhibitors for various enzyme classes.

Carbonic Anhydrases (CAs): Sulfonamides are the classical inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion in the enzyme's active site. mdpi.com This binding displaces or prevents the binding of a water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. nih.gov The sulfonamide group also forms a crucial hydrogen bond with the hydroxyl group of the Thr199 residue, further anchoring the inhibitor in the active site. mdpi.comnih.gov The adamantane moiety typically extends into a hydrophobic region of the active site, making van der Waals contacts with residues such as Val121, Phe131, Leu198, and Leu204, which can enhance binding affinity and influence isoform selectivity. nih.gov

Ureases: Adamantane-based sulfonamides have demonstrated potent inhibitory activity against urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.gov Kinetic studies have revealed that these compounds can act through different inhibition mechanisms. For instance, some amantadine-based sulfonamides exhibit a non-competitive mode of inhibition, while others show a mixed type of inhibition. nih.gov The mechanism involves the inhibitor binding to the urease active site, disrupting the coordination of the nickel ions and interfering with the hydrolysis of urea. researchgate.netnih.gov The adamantane group contributes to binding by occupying hydrophobic pockets within the enzyme.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme, implicated in metabolic diseases, catalyzes the conversion of inactive cortisone (B1669442) to active cortisol. Adamantane sulfonamides have been developed as potent and selective inhibitors of 11β-HSD1. nih.govnih.gov The large, hydrophobic adamantane cage is well-suited to occupy the deep hydrophobic pocket of the enzyme's active site. mdpi.com The sulfonamide moiety can form key hydrogen bond interactions with active site residues such as Ser170 and Tyr183, which are critical for inhibition. nih.gov The mechanism is competitive, with the inhibitor preventing the substrate from accessing the catalytic machinery.

Viral and Other Proteases: The sulfonamide group is a common motif in various protease inhibitors, including those targeting HIV protease. bohrium.comresearchgate.net While specific studies on this compound against viral proteases are less common, adamantane-based sulfonamides have been investigated as inhibitors of γ-secretase, a protease involved in Alzheimer's disease. nih.gov For these proteases, the adamantane moiety typically binds in hydrophobic S-pockets, while the sulfonamide can interact with the catalytic residues or the protein backbone. For cysteine proteases, vinyl sulfonamides can act as irreversible inhibitors. researchgate.net In the context of viral replication, inhibitors of host cell proteases like ADAM metalloproteinases can also prevent viral release, representing an alternative antiviral strategy. frontiersin.org

| Compound Scaffold | Target Enzyme | Inhibition Constant (IC50 / Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Amantadine-Sulfonamide Derivative (9e) | Jack Bean Urease | 0.0250 µM (IC50) | Non-competitive nih.gov |

| Amantadine-Sulfonamide Derivative (12d) | Jack Bean Urease | 0.0266 µM (IC50) | Mixed-type nih.gov |

| Adamantane-linked 1,2,4-Triazole | 11β-HSD1 | 9.9 nM (IC50 for ligand 4YQ) | Competitive nih.gov |

| Thiophene-2-sulfonamide | Carbonic Anhydrase | Potent Inhibition | Zinc-binding, Competitive nih.gov |

| Sulfamate Derivative (1q) | Urease | 0.062 µM (IC50) | Competitive nih.gov |

Analysis of Specific Binding Pockets and Key Residue Interactions

The efficacy of this compound derivatives as enzyme inhibitors is critically dependent on their precise interactions within the target's binding pocket. The unique geometry of this scaffold allows for specific contacts that drive affinity and selectivity.

Carbonic Anhydrases: In human carbonic anhydrase II (hCA II), the binding pocket is characterized by a conical cleft leading to a catalytic zinc ion at its base. The sulfonamide group anchors the inhibitor through direct coordination to the Zn(II) ion and a hydrogen bond with the backbone amide of Thr199. nih.gov The adamantane cage of the inhibitor is positioned in a hydrophobic region of the active site. This pocket is defined by residues including Val121, Val135, Leu198, Pro202, and Leu204. nih.gov The specific orientation and van der Waals contacts of the adamantane group within this hydrophobic pocket are crucial for determining the inhibitor's potency.

11β-Hydroxysteroid Dehydrogenase Type 1: The active site of 11β-HSD1 features a large, well-defined hydrophobic pocket that readily accommodates the bulky adamantane moiety. Molecular docking studies show that the adamantane group is buried deep within this pocket, establishing hydrophobic interactions with key residues such as Ala223, Ile121, Val180, Tyr183, and Leu126. mdpi.com These interactions are vital for the high binding affinity of adamantane-based inhibitors. mdpi.com Furthermore, the sulfonamide portion of the molecule can form strong hydrogen bonds with the side chains of Ser170 and Tyr183, which are known to be critical for enzymatic inhibition. nih.gov

| Enzyme Target | Binding Pocket Characteristics | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | Conical cleft with catalytic Zn(II) and adjacent hydrophobic region. | Thr199, Val121, Phe131, Leu198, Pro202, Leu204 nih.gov |

| 11β-HSD1 | Deep, extensive hydrophobic pocket. | Ser170, Tyr177, Tyr183, Ala223, Ile121, Val180, Leu126 mdpi.comnih.gov |

| Urease | Bi-nickel center with a surrounding network of hydrophilic and hydrophobic residues. | ARG439, HIS519, ARG609, ALA636, GLN635 researchgate.netnih.gov |

Strategies for Enhancing Molecular Stability against Biotransformation

A significant challenge in drug development is ensuring that a compound remains intact long enough in the body to exert its therapeutic effect. The adamantane scaffold, while contributing to potent bioactivity, is susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes.

The primary sites of biotransformation on the adamantane cage are the tertiary carbon atoms (bridgehead positions), which are readily hydroxylated. To enhance metabolic stability, a key strategy is to introduce functional groups at these "soft spots" to block oxidation. For a series of adamantane-based 11β-HSD1 inhibitors, it was discovered that introducing a single, polar functional group, such as a hydroxyl group, at the E-5-position of the adamantane ring afforded inhibitors with an optimal combination of stability, potency, and selectivity. nih.gov This modification sterically hinders or electronically deactivates the susceptible positions, reducing the rate of metabolic clearance. nih.gov

Development of Chemical Probes for Protein Modification Studies

The this compound scaffold can be adapted for the development of chemical probes to study protein function and modification. By incorporating a reactive "warhead" or a reporter tag, these probes can be used for activity-based protein profiling (ABPP) or for covalently labeling specific proteins of interest within a complex biological system.

One approach leverages the chemistry of the sulfonamide group itself. For instance, N-acyl-N-alkyl sulfonamides (NASA) have been developed as reactive moieties that can efficiently acylate lysine (B10760008) residues in proteins, particularly when brought into proximity by a high-affinity ligand. acs.org An this compound derivative could be designed as a ligand-directed probe. In such a design, the adamantane moiety would guide the probe to a specific protein's binding pocket, and a suitably activated sulfonamide group could then covalently modify a nearby nucleophilic residue (e.g., lysine, serine, cysteine).

Alternatively, the this compound scaffold can serve as the core structure to which a known reactive group and a reporter tag (like an alkyne or azide (B81097) for click chemistry) are attached. For example, a probe could consist of the adamantane-sulfonamide core for targeting a specific enzyme class (like 11β-HSD1), an electrophilic warhead (e.g., a vinyl sulfone or acrylamide) to form a covalent bond with a catalytic residue, and a terminal alkyne tag. After labeling in a cellular lysate or living cells, the tagged proteins can be visualized by fluorescence microscopy or identified by mass spectrometry following a click reaction with a fluorescent dye or biotin (B1667282) azide, respectively. nih.gov

Synthesis of Chemical Libraries Based on the this compound Scaffold

The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The this compound scaffold is an attractive starting point for library synthesis due to its modular nature and the accessibility of its precursors.

A common strategy for creating a library based on this scaffold begins with the synthesis of a key intermediate, adamantane-2-sulfonyl chloride. This can be prepared from adamantane-2-amine or other suitable precursors. The sulfonyl chloride is a versatile electrophile that can be reacted with a diverse collection of nucleophiles, primarily primary and secondary amines, to generate a library of sulfonamides.

The general synthetic scheme would involve parallel synthesis techniques. In this setup, adamantane-2-sulfonyl chloride would be dispensed into an array of reaction vessels. To each vessel, a different amine from a commercially available or custom-synthesized collection would be added, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. worldscientific.com This approach allows for the rapid generation of hundreds or thousands of unique this compound derivatives. The diversity of the library can be expanded by using a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, each bearing different functional groups and substitution patterns.

Following synthesis, the compounds would be purified, often using high-throughput methods like mass-directed automated preparative HPLC. The resulting library of pure compounds can then be screened against various biological targets (e.g., a panel of kinases, proteases, or GPCRs) to identify initial hits for further optimization. nih.govmdpi.com

Potential in Materials Science Research

Incorporation into Polymeric Materials

The incorporation of adamantane (B196018) units into polymer chains is a known strategy for enhancing the material's properties. usm.eduepa.gov The rigid and bulky nature of the adamantane cage can significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of polymers. usm.eduoup.com Introducing Adamantane-2-sulfonamide as a monomer or a pendant group in a polymer backbone is anticipated to impart these desirable characteristics.

The sulfonamide group, with its capacity for hydrogen bonding, could introduce additional intermolecular interactions within the polymer matrix. wikipedia.org This can further enhance the mechanical properties and potentially influence the polymer's solubility and processability. For instance, in polyimides, the incorporation of adamantane-containing diamines has been shown to yield materials with high glass transition temperatures and excellent optical transparency. rsc.org While specific data for this compound is not yet available, the combination of the adamantyl and sulfonamide functionalities suggests its potential to create polymers with a unique balance of thermal stability, mechanical robustness, and tailored intermolecular interactions.

Table 1: Illustrative Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative | Key Property Enhancement | Reference |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High glass transition temperature (285–440 °C), excellent optical transparency | rsc.org |

| Methacrylates | Pendant adamantyl groups | Increased stiffness and glass transition temperature | oup.com |

| Poly(ether ether ketones) | Pendant adamantane groups | Significant increase in Tg and thermal properties | usm.edu |

Note: This table presents data for polymers containing various adamantane derivatives to illustrate the potential effects of incorporating an adamantane moiety. Specific data for polymers containing this compound is not currently available in the literature.

Role in the Design of Functional Hydrogels

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, are a cornerstone of biomedical and materials science research. google.com The formation of hydrogels can be driven by various non-covalent interactions, including the host-guest chemistry of adamantane. rsc.org The adamantane cage is known to form stable inclusion complexes with cyclodextrins, a family of macrocyclic oligosaccharides. mdpi.com This interaction has been widely exploited to create self-assembling and stimuli-responsive hydrogels. rsc.org

This compound could be readily employed in such systems. By functionalizing a polymer backbone with this compound and another polymer with cyclodextrin (B1172386), a hydrogel can be formed through the spontaneous association of the adamantyl and cyclodextrin moieties. rsc.org The sulfonamide group could further contribute to the hydrogel's properties by participating in hydrogen bonding, potentially influencing the gel's mechanical strength and swelling behavior. acs.org Furthermore, sulfonamide-based polymers themselves can exhibit pH- and temperature-sensitivity, suggesting that hydrogels incorporating this compound could be designed to respond to specific environmental cues. acs.orgnih.gov

Table 2: Examples of Adamantane-Based Supramolecular Hydrogels

| Host-Guest System | Polymer Components | Driving Force for Gelation | Potential Application | Reference |

| Adamantane-Cyclodextrin | Hyaluronic acid-adamantane and Hyaluronic acid-cyclodextrin | Host-guest interaction | Drug and cell delivery | google.com |

| Adamantane-Cyclodextrin | Adamantane-modified poly(acrylic acid) and Cyclodextrin polymer | Host-guest interaction | Wastewater treatment | rsc.org |

| Adamantane-Peptide | Adamantane-functionalized peptides and β-cyclodextrin | Host-guest interaction and disulfide bond cleavage | Cell culture and recovery | researchgate.net |

Note: This table provides examples of hydrogels formed using adamantane derivatives to illustrate the potential of this compound in this application. Specific research on hydrogels from this compound is not yet available.

Molecular Building Blocks for Nanostructure Fabrication

The concept of "bottom-up" fabrication in nanotechnology relies on the self-assembly of molecular building blocks into well-defined nanostructures. wikipedia.org The rigid, cage-like structure of adamantane makes it an excellent candidate for such a building block. wikipedia.orgpensoft.net By functionalizing the adamantane core with specific groups, it is possible to direct the self-assembly process and create novel nanomaterials. pensoft.net

This compound, with its defined geometry and functional handles, could serve as a versatile building block. The adamantane core provides the rigid scaffold, while the sulfonamide group offers sites for directional hydrogen bonding, a key interaction in supramolecular chemistry. rsc.orgrsc.org This could enable the formation of ordered crystalline structures or other complex nano-architectures. rsc.org The potential for further chemical modification of the sulfonamide group opens up possibilities for creating a diverse range of functionalized adamantane building blocks for nanotechnology. pensoft.net

Research on Coatings and Surface Functionalization

The properties of a material's surface are critical for its performance in many applications. Adamantane-based polymers have been explored for use in coatings, for example, for touchscreens. wikipedia.org The incorporation of the bulky adamantyl group can enhance the scratch resistance and durability of a coating.

This compound could be utilized in surface functionalization in several ways. It could be incorporated into a polymer that is then applied as a coating. Alternatively, the molecule itself could be used to modify a surface directly. For instance, methods exist for the chemical modification of surfaces bearing sulfonate groups by forming sulfonamide bonds. nih.govacs.org A surface could be functionalized with groups that can react with the sulfonamide moiety of this compound, thereby anchoring the adamantane cage to the surface. This would create a surface with altered properties, such as increased hydrophobicity and potentially improved lubricity, due to the presence of the adamantane groups. The sulfonamide group also provides a handle for further chemical reactions, allowing for the creation of multifunctional surfaces. wikipedia.org

Future Research Directions and Emerging Opportunities

Exploration of Underexplored Reaction Pathways and Synthetic Methodologies

The synthesis of adamantane-2-sulfonamide has traditionally relied on established methods. However, the pursuit of more efficient, selective, and sustainable synthetic routes is a paramount objective for future research. One promising avenue is the exploration of late-stage C-H functionalization. rsc.org Directing group-assisted or transition-metal-catalyzed C-H activation at the secondary (C2) position of the adamantane (B196018) cage could provide a more direct and atom-economical approach to installing the sulfonamide moiety, bypassing the need for pre-functionalized adamantane precursors.

Furthermore, the development of novel catalytic systems for the sulfonylation of 2-aminoadamantane (B82074) or the amination of adamantane-2-sulfonyl chloride warrants investigation. rsc.org Exploring flow chemistry methodologies could also offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives. The investigation of enzymatic or biocatalytic approaches for the stereoselective synthesis of chiral this compound derivatives represents another frontier with significant potential.

Advanced Characterization Techniques for Complex Assemblies

The propensity of the adamantane cage to engage in supramolecular interactions makes this compound an attractive building block for the construction of complex assemblies. nih.gov Future research should leverage advanced characterization techniques to gain deeper insights into the structure and dynamics of these systems.

Solid-state NMR (ssNMR) spectroscopy, for instance, can provide detailed information about the local environment and intermolecular interactions within crystalline or amorphous this compound-containing materials. nih.gov Advanced mass spectrometry techniques, such as ion-mobility mass spectrometry, can be employed to characterize the size, shape, and stoichiometry of non-covalently bound assemblies in the gas phase.